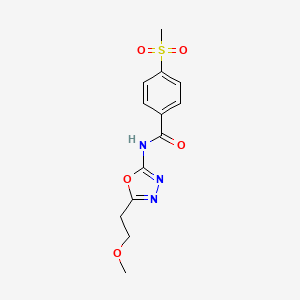

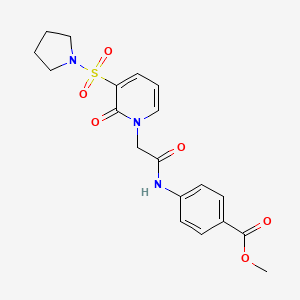

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as MOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Organic Synthesis and Catalysis

The compound’s unique structure makes it a valuable building block in organic synthesis. Researchers have utilized it in various transformations, including Suzuki–Miyaura coupling reactions . Additionally, its stability and ease of purification contribute to its popularity in chemical transformations.

Hydromethylation of Alkenes

The catalytic protodeboronation of alkyl boronic esters using a radical approach allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers have achieved this hydromethylation sequence, even applying it to complex molecules like methoxy-protected (−)-Δ8-THC and cholesterol .

Polymer Chemistry and Thermoresponsive Polymers

The compound’s oxadiazole moiety has been incorporated into polymeric materials. For instance:

- Thermoresponsive Polyethers : Researchers have explored LCST-type thermoresponsive properties of poly(glycidyl ether) homopolymers with varying side chain structures. These polymers exhibit phase transitions in water at specific temperatures, making them useful for controlled drug delivery and smart materials .

- Thermosensitive Copolymers : Copolymers based on poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) have been developed for nanogel synthesis. These copolymers respond to temperature changes, enabling applications in drug delivery and tissue engineering .

Oligonucleotide-Based Therapeutics

The compound’s derivatives have found applications in oligonucleotide-based therapeutics. For example:

- Vitravene : Approved for treating CMV retinitis in AIDS patients, Vitravene demonstrates the promise of antisense technology .

- Macugen : Used for wet, age-related macular degeneration, Macugen represents another successful oligonucleotide-based therapeutic .

Continuous Flow Synthesis

Researchers have developed a continuous flow process to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as a starting material and benzoic anhydride as an acylating agent. This efficient method provides a practical route to this compound .

Ionic Liquids and Benzamide Derivatives

Ionic liquids immobilized on diatomite earth have been employed for the rapid and mild preparation of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation. This green and efficient pathway offers a sustainable approach to synthesizing benzamides .

特性

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5S/c1-20-8-7-11-15-16-13(21-11)14-12(17)9-3-5-10(6-4-9)22(2,18)19/h3-6H,7-8H2,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJUPOXAZOPSNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2582444.png)

![4-[(Methylamino)methyl]phenylboronic acid hydrochloride](/img/structure/B2582445.png)

![2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2582455.png)

![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2582460.png)

![2-[(2-Furylmethyl)amino]-4-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2582461.png)

![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2582463.png)

![ethyl 4-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2582464.png)